4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol is an organic compound characterized by its complex structure, which includes a butanol backbone, a methylsulfanyl group, and an amino group. Its molecular formula is C13H21NOS, with a molecular weight of approximately 225.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique functional groups that can participate in various
The chemical behavior of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol includes several types of reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Research into the biological activity of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol suggests it may interact with various biological targets, potentially influencing metabolic pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and engage in hydrophobic interactions with biomolecules, which may lead to significant biological effects. Studies are ongoing to explore its therapeutic potential, particularly in drug development and as a precursor in synthesizing biologically active compounds .
The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can be achieved through several methods:
Each method requires specific reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity .
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several notable applications:
Its unique structure makes it valuable in both academic research and industrial applications .
Interaction studies involving 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that this compound may modulate enzyme activity or receptor interactions, contributing to its potential therapeutic effects. Further investigations are needed to elucidate the precise mechanisms of action and identify any synergistic effects with other compounds .
Several compounds share structural similarities with 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol, each possessing unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-1-butanol | Simple amine structure without methylthio group | Lacks sulfur functionality |
| 4-Amino-2-methylbutan-2-ol | Similar backbone but different functional groups | No aromatic ring present |
| 1-(Hydroxymethyl)propylamine | Contains hydroxymethyl instead of methylthio | Different carbon chain length |
| Methyl 4-amino-4-[4-(methylsulfanyl)phenyl]butanoate | Ester derivative with similar methylthio phenyl group | Contains an ester functional group |
The uniqueness of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol lies in its combination of an amino group and a methylsulfanyl group on the same molecule, which imparts distinct chemical reactivity and biological properties not found in these similar compounds. This makes it particularly valuable for specific applications in research and industry .